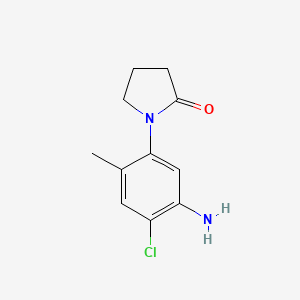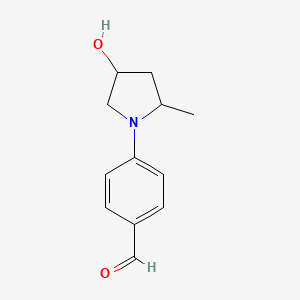
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is typically carried out at room temperature in methanol or using excess compound as a solvent. The reaction time can vary, but it is generally around 5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted amine compounds.
科学的研究の応用
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: This compound has a similar oxazole ring structure but differs in the substitution pattern.
(5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol: This compound contains an oxadiazole ring and is used in energetic materials.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both an oxazole ring and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H14N2O/c1-5(2)7(8)6-3-4-10-9-6/h5,7H,3-4,8H2,1-2H3 |
InChIキー |
KSSIMAVKQPLLSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NOCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)


![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)







